(2,3,4,5,6-13C5)pyridine-3-carboxylic acid
Overview
Description
Nicotinic acid, also known as niacin, is a water-soluble vitamin of the B complex and an essential human nutrient. Niacin deficiency, often the result of impaired nutritional status associated with conditions ranging from malnutrition to chronic alcoholism, is frequently monitored in patient plasma samples by LC-MS/MS.
Nicotinic acid (pyridine-3-carboxylic acid) is also known as niacin or vitamin B3. It is a water-soluble vitamin found in some vegetable and animal sources. Niacin is also a precursor for the synthesis of NAD and NADP.
Scientific Research Applications
Synthesis and Labeling : Nicotinic acid-13C6 has been synthesized and labeled for various research applications. For example, Meinert, Nunez, and Syerrum (1978) reported the labeling of nicotinic acid with 13C at the 7 position, enhancing yield and efficiency over previous methods, which is significant for research in nucleotide cycles (Meinert, Nunez, & Syerrum, 1978).
Incorporation into Alkaloids : The incorporation of labeled Nicotinic acid into tobacco alkaloids has been studied. Leete (1977) investigated how [5,6-14C,13C2]Nicotinic acid was incorporated into various alkaloids like anabasine and nicotine, demonstrating its utility in tracing biochemical pathways (Leete, 1977).
Receptor Studies : Research by Tunaru et al. (2003) showed that receptors like PUMA-G and HM74 are activated by nicotinic acid, which helps in understanding its lipid-lowering effects. This is crucial for studying drug interactions and the development of new treatments (Tunaru et al., 2003).
Role in Lipid Metabolism : Wise et al. (2003) identified HM74 as a low-affinity receptor for nicotinic acid, indicating its role in dyslipidemia treatment. This discovery is significant for developing more effective lipid-lowering drugs (Wise et al., 2003).
Nicotinic Acid in Plant Metabolism : Mizusaki et al. (1970) studied the metabolism of nicotinic acid in tobacco plants, finding that it gets incorporated into nicotine and other pyridine compounds, revealing insights into plant biochemistry (Mizusaki et al., 1970).
Medical Research Applications : Studies like that of Lukasova et al. (2011) have shown that nicotinic acid inhibits atherosclerosis progression in mice, providing a basis for its use in cardiovascular disease prevention (Lukasova et al., 2011).
Herbicidal Potential : Research by Yu et al. (2021) explored the herbicidal activity of compounds derived from nicotinic acid, indicating its potential in agricultural applications (Yu et al., 2021).
Mechanism of Action
Target of Action
Nicotinic acid-13C6, also known as niacin-13C6, is a form of vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid-13C6 interacts with its targets by serving as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve the catabolism of fat, carbohydrates, protein, and alcohol, and anabolic reactions such as fatty acid and cholesterol synthesis .
Pharmacokinetics
The pharmacokinetics of nicotinic acid-13C6 is yet to be fully studied. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of nicotinic acid-13C6 is the promotion of oxidative catabolism, resulting in ATP synthesis . This is achieved through the high NAD+/NADH ratio that is maintained in the cytosol under physiological conditions .
Biochemical Analysis
Biochemical Properties
Nicotinic acid-13C6 plays a crucial role in biochemical reactions as a precursor to coenzymes involved in the catabolism of fat, carbohydrates, protein, and alcohol, and in anabolic reactions such as fatty acid and cholesterol synthesis . It interacts with various enzymes, proteins, and other biomolecules, acting as electron donors or acceptors in redox reactions .
Cellular Effects
Nicotinic acid-13C6 influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
At the molecular level, Nicotinic acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into its main metabolically active form, the coenzyme nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which act as electron donors or acceptors in many vital redox reactions .
Temporal Effects in Laboratory Settings
The effects of Nicotinic acid-13C6 change over time in laboratory settings. It has been observed that in doses large enough to produce pharmacological effects, Nicotinic acid-13C6 and its extended-release form are potent lipid-modifying agents . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Nicotinic acid-13C6 vary with different dosages in animal models . High doses of Nicotinic acid-13C6 (500 and 1000 mg/kg) have been shown to increase the concentration of NAD by 40 to 60% in blood and liver
Metabolic Pathways
Nicotinic acid-13C6 is involved in several metabolic pathways. It is a precursor for the synthesis of NAD and NADP, which play a crucial role in metabolism . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Nicotinic acid-13C6 is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being researched.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IDEBNGHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662145 | |
Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189954-79-7 | |
Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189954-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.